Stannic selenide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photovoltaics and Solar Cells

One of the most promising areas of research for stannic selenide is in photovoltaics, the field concerned with converting light energy into electricity. SnSe2 possesses a suitable bandgap of around 1.2 eV [], which allows it to absorb a significant portion of the solar spectrum. Additionally, its high absorption coefficient in the visible and near-infrared regions [] makes it efficient at capturing sunlight. These characteristics make stannic selenide a potential candidate for developing next-generation solar cells. Research is ongoing to optimize its performance and efficiency for large-scale solar energy applications.

Thermoelectric Materials

Stannic selenide also exhibits promising properties for thermoelectric applications. Thermoelectric materials can convert heat into electricity, offering a valuable method for waste heat recovery and clean energy generation. Studies have shown that SnSe2 demonstrates good thermoelectric efficiency [], making it a potential material for thermoelectric devices. Researchers are actively investigating ways to further enhance its thermoelectric properties for practical applications.

Optoelectronic Devices

The unique combination of optical and electrical properties in stannic selenide makes it suitable for various optoelectronic devices. These devices control light through electrical signals and vice versa. Research suggests that SnSe2 can be employed in photodetectors [], which convert light into electrical current. This opens doors for its application in optical communication technologies and light sensing devices.

Stannic selenide, also known as tin(IV) selenide, is an inorganic compound with the chemical formula SnSe₂. It is a member of the metal chalcogenide family and is characterized by its layered structure, which contributes to its unique electronic and optical properties. Stannic selenide typically appears as reddish-brown to black crystals and has a melting point of approximately 650 °C . This compound exhibits semiconductor behavior, making it of significant interest in various technological applications.

The crystal structure of stannic selenide is derived from a distorted rock-salt structure, where tin atoms are coordinated by selenium atoms, forming a layered arrangement. This layered nature allows for easy cleavage along specific planes, which is advantageous for certain applications in electronics and optoelectronics .

In electrochemical contexts, stannic selenide has been studied for its role as an anode material in alkali-ion batteries. The electrochemical mechanisms include insertion and conversion reactions, allowing for efficient ion storage and release .

Stannic selenide can be synthesized through several methods:

- Direct Reaction: The most common method involves the direct reaction between elemental tin and selenium at elevated temperatures (above 350 °C). This method can yield high-purity stannic selenide but may require careful control of reaction conditions to avoid phase impurities .

- Chemical Vapor Deposition: This technique allows for the growth of thin films of stannic selenide on substrates, which is particularly useful for electronic applications.

- Solvothermal Methods: These involve using solvents under high temperature and pressure to facilitate the synthesis of nanostructured forms of stannic selenide.

- Nanostructure Fabrication: Recent advancements have enabled the synthesis of specific nanostructures such as nanosheets and nanoflakes, enhancing the material's properties for applications in electronics and photonics .

Uniqueness of Stannic Selenide: Stannic selenide stands out due to its high thermoelectric efficiency at elevated temperatures and its ability to maintain low thermal conductivity while exhibiting high electrical conductivity. This unique combination makes it particularly valuable for sustainable energy applications compared to similar compounds.

Studies on the interactions of stannic selenide with other materials have highlighted its potential in composite materials for energy storage. For instance, when combined with carbon-based materials, stannic selenide demonstrates improved cycling stability and capacity in battery applications. Research has also focused on its interactions at the atomic level to optimize its performance in thermoelectric devices .

Stannic selenide, with the chemical formula SnSe₂, crystallizes in a layered structure belonging to the trigonal crystal system with space group P-3m1 (164) [1]. The compound adopts the CdI₂-type structure, which is characteristic of many transition metal dichalcogenides and related layered materials [2] [3]. This structural arrangement consists of tin atoms sandwiched between two selenium layers, forming a Se-Sn-Se trilayer unit that repeats along the crystallographic c-axis [1].

The structure is fundamentally two-dimensional, consisting of individual SnSe₂ sheets oriented in the (0, 0, 1) direction [1]. Each unit cell contains a complete trilayer structure where the tin atoms occupy octahedral sites between hexagonal close-packed selenium layers [2] [3]. The layered nature of the structure results from the alternating occupation of octahedral sites, with entire layers of octahedral positions being filled, separated by layers of empty sites [4].

Unlike some transition metal dichalcogenides that exhibit multiple polymorphs, stannic selenide primarily exists in a single stable crystalline form at ambient conditions. However, the compound can undergo structural modifications under specific conditions, particularly at elevated pressures or temperatures [5] [6].

1T and 2H Hexagonal Phases

Stannic selenide crystallizes predominantly in the 1T phase, which corresponds to an octahedral coordination environment for the tin atoms [7]. In this phase, the tin atoms are positioned at the centers of octahedral sites formed by six selenium atoms, creating edge-sharing SnSe₆ octahedra [1]. The 1T phase is characterized by an ABC stacking sequence of the chalcogen layers, which distinguishes it from the 2H phase commonly observed in other transition metal dichalcogenides.

Research has demonstrated the controllable synthesis of atomically thin 1T-SnSe₂ flakes through chemical vapor deposition methods [7]. The 1T phase exhibits a space group of P3m1, which has been confirmed through X-ray diffraction studies showing sharp diffraction peaks at approximately 14.41° corresponding to the (001) lattice plane [7]. The triangular domain morphology observed in synthesized samples is consistent with the trigonal symmetry of the 1T phase [7].

The stability of the 1T phase in stannic selenide differs from that observed in many transition metal dichalcogenides, where the 1T phase often undergoes distortion to form the 1T′ phase. In SnSe₂, the 1T structure remains stable under ambient conditions, which is attributed to the electronic configuration of the tin(IV) centers and the specific bonding characteristics within the selenium-tin-selenium trilayers [7].

Layered Structure and van der Waals Interactions

The layered structure of stannic selenide is maintained by weak van der Waals forces between adjacent Se-Sn-Se trilayers [8] [9]. These interlayer interactions are significantly weaker than the covalent bonds within each trilayer, resulting in an anisotropic material with distinct properties parallel and perpendicular to the layer planes [9]. The van der Waals gap between layers typically measures approximately 2.96 Å, which facilitates mechanical exfoliation and intercalation processes [10].

The weak interlayer bonding enables the formation of van der Waals heterostructures when SnSe₂ is combined with other two-dimensional materials [8] [11]. Studies have demonstrated that interactions between SnSe₂ layers and other materials such as MoTe₂ are dominated by long-range van der Waals forces rather than covalent bonding [12]. This characteristic makes stannic selenide an excellent candidate for the fabrication of layered heterostructures with tunable electronic and optical properties [8] [13].

The van der Waals nature of the interlayer interactions also contributes to the material's sensitivity to environmental conditions. Water molecules can interact with diselenides through the formation of non-covalent bonds between lone pairs of electrons on the selenium atoms and hydrogen atoms of water molecules [9]. This interaction mechanism is crucial for understanding the material's behavior in ambient conditions and its potential applications in sensing technologies [9].

Bond Characteristics and Coordination Geometry

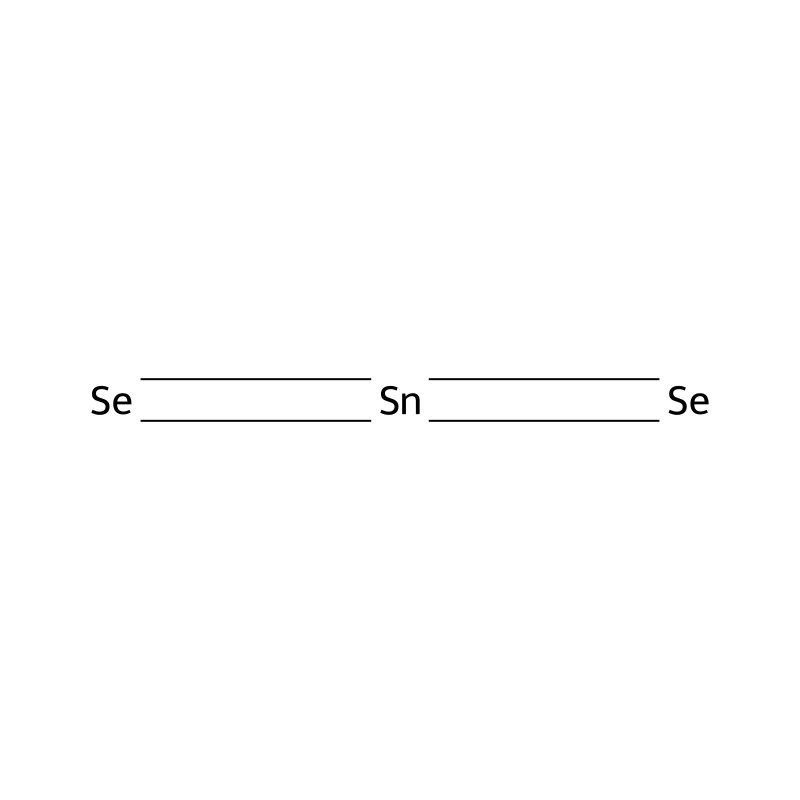

In stannic selenide, the tin atoms adopt an octahedral coordination geometry with six selenium atoms forming the SnSe₆ octahedra [1]. All Sn-Se bond lengths within the octahedra are equivalent, measuring 2.75 Å [1]. This uniform bond length distribution reflects the symmetric nature of the octahedral coordination and the +4 oxidation state of tin in the compound [1].

The selenium atoms exhibit a distorted T-shaped coordination geometry, where each selenium atom is bonded to three equivalent tin atoms [1]. This coordination arrangement results from the specific positioning of selenium atoms in the hexagonal close-packed layers and the occupancy pattern of the octahedral sites by tin atoms [1]. The T-shaped geometry contributes to the overall stability of the layered structure and influences the electronic properties of the material [1].

The bonding within the SnSe₂ trilayers exhibits predominantly ionic character with some covalent contributions [14]. The charge transfer from tin to selenium atoms results in the formation of Sn⁴⁺ and Se²⁻ ions, which is consistent with the formal oxidation states in the compound [2] [3]. However, the presence of covalent character in the bonding is evidenced by the specific bond lengths and the directional nature of the coordination geometries [15].

Comparative studies with other tin-selenium compounds reveal that the octahedral coordination in SnSe₂ results in greater charge transfer per tin atom compared to compounds with different coordination environments [10]. The well-connected SnSe₆ octahedra separated by 2.96 Å with uniform Sn-Se bond lengths of 2.73 Å create a highly symmetric structure that influences the electronic band structure near the Fermi level [10].

Structural Comparison with Related Metal Chalcogenides

Stannic selenide shares structural similarities with several other layered metal chalcogenides, particularly those adopting the CdI₂-type structure. Titanium diselenide (TiSe₂) exhibits the most direct structural analogy, crystallizing in the same space group (P-3m1) with octahedral coordination for the metal atoms [2] [3]. Both compounds feature the characteristic Se-M-Se trilayer structure with weak van der Waals interactions between layers [2] [3].

The CdI₂-type structure adopted by SnSe₂ differs significantly from the 2H hexagonal structure commonly observed in transition metal dichalcogenides such as MoS₂, WS₂, and MoSe₂ [16] [17]. While these compounds feature trigonal prismatic coordination for the metal atoms and P6₃/mmc space group symmetry, SnSe₂ maintains octahedral coordination and P-3m1 symmetry [16] [17]. This structural difference results in distinct electronic properties, with SnSe₂ typically exhibiting smaller band gaps compared to its 2H counterparts [18].

The structural comparison reveals that compounds adopting the CdI₂-type structure, including SnSe₂ and TiSe₂, tend to exhibit more metallic character compared to their 2H analogs [19]. This difference arises from the distinct coordination environments and the resulting electronic band structures [19]. The octahedral coordination in CdI₂-type structures leads to different d-orbital splitting patterns and electronic density of states compared to trigonal prismatic coordination [19].

Pressure-Induced Structural Transformations

Stannic selenide undergoes remarkable structural transformations under high pressure conditions. At pressures above 17 GPa, SnSe₂ exhibits an unusual pressure-induced periodic lattice distortion (PLD) phase transition [5] [6]. This transformation is characterized by the formation of a (1/3, 1/3, 0)-type superlattice structure, which is quite remarkable as pressure typically suppresses charge density wave phases in related materials [6].

The pressure-induced transition in SnSe₂ results from the combined effect of strong Fermi surface nesting and electron-phonon coupling at a momentum wave vector q = (1/3, 1/3, 0) [6]. This mechanism differs from similar PLD transitions associated with charge density wave orderings in other transition metal dichalcogenides, which do not involve significant Fermi surface nesting [6]. The discovery of this pressure-induced PLD provides new insights into the intricate mechanisms governing structural transformations in layered materials [6].

Comparative studies of pressure effects on related tin chalcogenides reveal different transformation mechanisms. While SnSe undergoes a continuous evolution from the GeS-type to the higher-symmetry TlI-type structure at a critical pressure of 10.5 GPa [20] [21], SnSe₂ maintains its basic layered structure while developing the periodic lattice distortion [6]. The pressure-induced changes in SnSe₂ are accompanied by modifications in electronic structure, particularly affecting the Se-Sn antibonding states in the conduction bands [22].

Theoretical calculations using density functional theory with van der Waals interactions have shown that the electronic structures of monolayer and bilayer SnSe₂ under pressure are controlled by pressure-dependent lattice parameters and interlayer atomic interactions [22]. These pressure-induced modifications can enhance the thermoelectric properties of the material through improved electrical conductivity [22].

CdI₂-Type Crystal Structure Analysis

The CdI₂-type structure adopted by stannic selenide represents a fundamental structural motif in layered materials chemistry [23] [14]. In this structure type, the anions (selenium in the case of SnSe₂) form a hexagonal close-packed arrangement, while the cations (tin) occupy half of the octahedral sites in alternating layers [23] [14]. This occupancy pattern results in the characteristic layered structure with strong intralayer bonding and weak interlayer interactions [14].

The CdI₂ structure consists of repeating layers of atoms perpendicular to the close-packed planes, forming the sequence Se-Sn-Se···Se-Sn-Se···Se-Sn-Se with weak van der Waals interactions between selenium atoms in adjacent layers [14]. The structure exhibits (6,3)-coordination, being octahedral for the cation and trigonal pyramidal for the anions [14]. This coordination pattern is commonly found in many transition metal halides and chalcogenides [14].

Detailed structural analysis reveals that the CdI₂-type structure in SnSe₂ consists of infinite sandwich molecules where Sn-Se bonds within the trilayers are strong, but bonds between adjacent molecular units are weak [4]. Each selenium atom in the structure has three close tin neighbors on one side, with the next nearest neighbors being twelve selenium atoms in the hexagonal close-packed array [4]. The SnSe₆ octahedra link by sharing edges to form infinite sheets, but there are no direct linkages between adjacent sheets [4].

Stannic selenide exhibits remarkable optical properties that make it suitable for various optoelectronic applications. The compound demonstrates tunable band gap characteristics depending on its dimensional structure. In its bulk form, stannic selenide possesses an indirect band gap ranging from 1.0 to 1.07 electronvolts [1] [2] [3], while monolayer structures exhibit larger band gaps between 1.32 and 1.69 electronvolts [1] [2]. Theoretical calculations using hybrid density functional theory with spin-orbital coupling effects reveal that monolayer stannic selenide has a direct band gap of 3.07 electronvolts and an indirect band gap of 2.30 electronvolts [4].

The refractive index of stannic selenide thin films varies between 2.05 and 2.63, indicating high optical density [5]. These films demonstrate exceptional optical conductivity values ranging from 0.58×10¹³ to 6.47×10¹³ siemens per meter [5]. The absorption coefficient measurements show values between 0.192×10⁶ and 1.031×10⁶ per meter [5], confirming strong light absorption capabilities across a wide spectral range.

Transmittance measurements reveal that stannic selenide films exhibit values between 40 and 70 percent [6], with higher transmittance observed in thinner films. The material shows excellent photoresponsivity characteristics, with measured values reaching 11 milliamperes per watt [3]. Band gap engineering studies demonstrate that the optical properties can be systematically tuned by controlling film thickness, with 50-nanometer thick films showing band gaps similar to monolayer values (~2.04 electronvolts), while 1200-nanometer thick films approach bulk values (~1.2 electronvolts) [7].

Thermal Properties and Low Thermal Conductivity

Stannic selenide exhibits exceptional thermal properties characterized by ultralow thermal conductivity and strong anisotropic behavior. The material demonstrates distinct thermal transport properties along different crystallographic directions, with in-plane thermal conductivity ranging from 2.4 to 5.4 watts per meter per kelvin [8] [9], while cross-plane thermal conductivity is significantly lower at approximately 0.64 watts per meter per kelvin [8] [10].

The thermal anisotropy ratio of stannic selenide is approximately 8.4, remaining thickness-independent across film thicknesses ranging from 16 to 190 nanometers [8] [10]. Monolayer stannic selenide exhibits particularly low thermal conductivity of 3.82 watts per meter per kelvin [11], which is attributed to low phonon velocity, low Debye temperature, weak bonding interactions, and strong anharmonicity [11]. This ultralow thermal conductivity is significantly lower than other two-dimensional materials such as stanene, phosphorene, and monolayer molybdenum disulfide [11].

Temperature-dependent studies reveal that thermal conductivity decreases significantly with increasing temperature [8]. The in-plane thermal conductivity shows more than a 50 percent reduction at high temperatures compared to room temperature values due to enhanced phonon scattering [8]. Phonon mean free path analysis indicates that phonons with mean free paths ranging from 1 to 53 nanometers contribute to 50 percent of the total in-plane thermal conductivity, while phonons with mean free paths from 1 to 30 nanometers contribute to 50 percent of the cross-plane thermal conductivity [8] [10].

Electrical Conductivity and Carrier Transport

Stannic selenide demonstrates excellent electrical transport properties with intrinsically n-type semiconducting behavior [12] [13]. The material exhibits electrical conductivity values ranging from 30 to 100 siemens per centimeter [14] [15] [16], with the ability to achieve exceptionally high channel conductivity exceeding 6600 siemens per centimeter under optimal conditions [16].

Carrier mobility measurements reveal outstanding electron transport characteristics, with room-temperature electron mobility values reaching 353 to 800 square centimeters per volt-second [14] [17] [18]. The intrinsic carrier mobility determined through ultrafast terahertz spectroscopy reaches 462.6 square centimeters per volt-second [13], confirming theoretical predictions. Hole mobility is lower at approximately 187 square centimeters per volt-second [11], making stannic selenide predominantly an n-type material.

Field-effect transistor devices fabricated from few-layer stannic selenide demonstrate exceptional performance with large on-off current ratios exceeding 10⁵ and subthreshold swing values below the thermodynamic limit of 50 millivolts per decade [14]. The devices achieve exceptionally large sheet carrier concentrations of approximately 10¹³ per square centimeter [14]. Effective mass calculations show that electrons have lower effective masses (0.20-0.65 times the free electron mass) compared to holes (0.85-1.26 times the free electron mass) [4], explaining the superior electron mobility.

Mechanical Properties

Stannic selenide crystallizes in a hexagonal crystal system with a CdI₂-type layered structure [13] [19]. The material consists of hexagonally packed layers of tin atoms sandwiched between two layers of selenium anions [13]. Individual layers are held together by weak van der Waals forces [12] [20], while intralayer bonding is predominantly covalent [13].

Structural characterization reveals that the tin-selenium bond length is 2.75 angstroms, with an interlayer distance of 3.19 angstroms [4]. The layered structure allows for easy exfoliation to produce two-dimensional nanosheets, similar to other layered materials like graphene and molybdenum disulfide [20]. The mechanical stability of stannic selenide remains excellent under ambient conditions [20] [21].

The elastic modulus of stannic selenide varies with applied strain, demonstrating the material's mechanical flexibility [21]. The layered structure contributes to anisotropic mechanical properties, with different responses along in-plane and out-of-plane directions. The material maintains structural integrity during mechanical manipulation, making it suitable for flexible electronic applications [19].

Magnetic Properties

Pristine stannic selenide is naturally non-magnetic with diamagnetic characteristics [21] [22] [23]. However, the magnetic properties can be dramatically modified through various engineering approaches. Strain-induced magnetism has been theoretically predicted and experimentally observed under specific conditions.

Compressive strain application can induce magnetic behavior in stannic selenide nanostructures. A critical compressive strain of -10 percent can induce magnetic moments in armchair nanoribbons, with the magnetic moment increasing linearly with increasing strain [21]. The magnetism originates from selenium atoms at the ribbon edges rather than the tin atoms [21].

Transition metal doping provides another pathway to introduce ferromagnetic properties. Doping with 3d transition metals such as iron, manganese, and cobalt can induce room-temperature ferromagnetism [24] [25] [26]. These dopant-induced magnetic properties remain stable at room temperature, making them potentially useful for spintronic applications [26]. The magnetic susceptibility measurements of liquid tin-selenium alloys show temperature-dependent behavior, with values reaching 16.2×10⁻⁶ electromagnetic units per mole at room temperature [23].

Phase Transition Behavior

Stannic selenide exhibits interesting phase transition behavior under various external conditions. Under ambient conditions, the material maintains a stable hexagonal crystal structure [27] [19]. However, high-pressure studies reveal the existence of pressure-induced phase transitions [27] [28].

Comprehensive pressure-dependent investigations up to 34.81 gigapascals demonstrate that stannic selenide undergoes structural phase transitions under extreme pressure conditions [27]. These transitions involve changes from the normal hexagonal phase to high-pressure phases with different crystallographic arrangements [27] [28]. The phase transitions are reversible, allowing the material to return to its original structure upon pressure release [27].

Temperature stability studies confirm that stannic selenide remains structurally stable up to its melting point of 650 degrees Celsius [29]. The material does not undergo any significant structural phase transitions within the normal operating temperature range, ensuring stable performance in practical applications.

Dynamic disorder phenomena have been observed in related tin selenide systems, suggesting the possibility of order-disorder transitions at elevated temperatures [19]. These transitions involve partial disorder of tin atoms while maintaining the overall crystal structure [30] [31]. Lattice parameter changes during phase transitions show anisotropic compression behavior, reflecting the layered nature of the crystal structure [27].